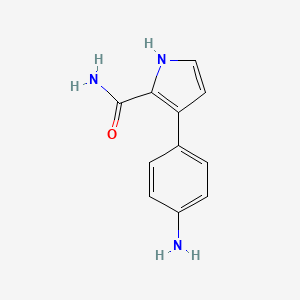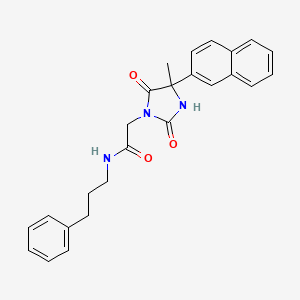
2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, an imidazolidinone core, and a phenylpropyl side chain, making it a subject of interest in organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where the imidazolidinone core reacts with a naphthalene derivative in the presence of a Lewis acid catalyst.
Introduction of the Phenylpropyl Side Chain: The phenylpropyl side chain is attached through a nucleophilic substitution reaction, where the intermediate compound reacts with a phenylpropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can occur at the imidazolidinone core, potentially converting it to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylpropyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the imidazolidinone core can produce a more reduced imidazolidine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of imidazolidinone derivatives and their interactions with other organic molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases, including cancer and neurological disorders.
Industry
In industrial applications, the compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The naphthalene ring and imidazolidinone core are believed to play key roles in binding to these targets, potentially modulating their activity. The phenylpropyl side chain may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methyl-4-(phenyl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-methylpropyl)acetamide: Similar structure but with a methylpropyl side chain instead of a phenylpropyl side chain.
Uniqueness
The uniqueness of 2-(4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide lies in its combination of a naphthalene ring, imidazolidinone core, and phenylpropyl side chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C25H25N3O3 |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
2-(4-methyl-4-naphthalen-2-yl-2,5-dioxoimidazolidin-1-yl)-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C25H25N3O3/c1-25(21-14-13-19-11-5-6-12-20(19)16-21)23(30)28(24(31)27-25)17-22(29)26-15-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,29)(H,27,31) |
InChI-Schlüssel |
UIHJZRXDCMMLSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)NCCCC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



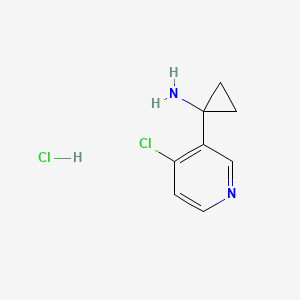
![4-(Benzyloxy)-2'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15204314.png)
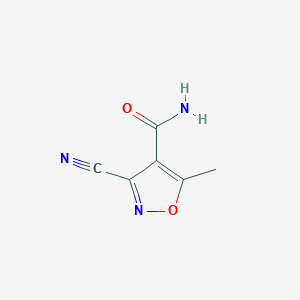

![7-Bromo-2,6-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B15204324.png)

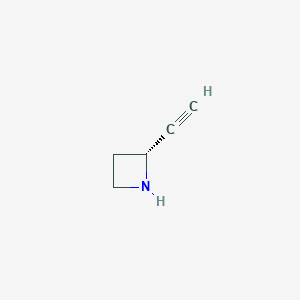
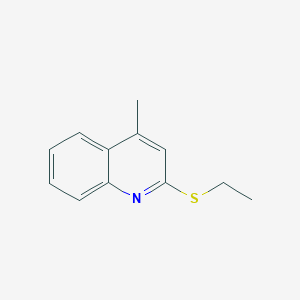
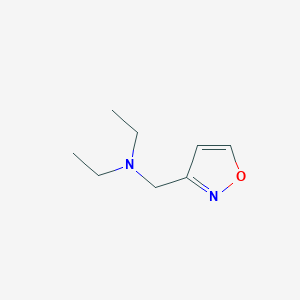
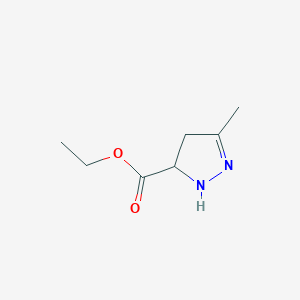

![tert-Butyl ((S)-1-((((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-3-yl)carbamate](/img/structure/B15204373.png)
